molecular formula C16H24N2O2 B13210299 1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentane-1-carboxylic acid

1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentane-1-carboxylic acid

Cat. No.: B13210299
M. Wt: 276.37 g/mol
InChI Key: AKPLZGSBNSAWBY-UHFFFAOYSA-N
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Description

1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentane-1-carboxylic acid ( 2059936-65-9) is a high-purity synthetic cyclopentanecarboxylic acid derivative supplied for advanced chemical and pharmaceutical research. This compound, with a molecular formula of C16H24N2O2 and a molecular weight of 276.37 g/mol, features a unique molecular scaffold comprising a cyclopentane ring core substituted with both carboxylic acid and amino-functionalized aromatic groups . This specific structural motif is of significant interest in medicinal chemistry exploration, particularly as a potential chemical intermediate or building block for the development of novel therapeutic agents . The presence of both hydrogen bond donor and acceptor sites, along with a hydrophobic aromatic domain, makes this molecule a valuable scaffold for constructing compound libraries or for structure-activity relationship (SAR) studies. Researchers utilize this compound strictly within laboratory settings for in vitro investigations, and it is classified as For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary applications. Handling should be conducted by qualified professionals in appropriately equipped laboratories, adhering to all relevant safety protocols for chemical substances. The product is available in various quantities to suit different research needs .

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

1-[2-amino-1-[4-(dimethylamino)phenyl]ethyl]cyclopentane-1-carboxylic acid

InChI

InChI=1S/C16H24N2O2/c1-18(2)13-7-5-12(6-8-13)14(11-17)16(15(19)20)9-3-4-10-16/h5-8,14H,3-4,9-11,17H2,1-2H3,(H,19,20)

InChI Key

AKPLZGSBNSAWBY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CN)C2(CCCC2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentane-1-carboxylic acid typically involves multi-step organic reactions. One common approach is to start with the appropriate cyclopentane derivative and introduce the amino and dimethylamino phenyl groups through a series of substitution and addition reactions. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the cost and efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentane-1-carboxylic acid is an organic compound with both amino and carboxylic acid functional groups, with the chemical formula C16H24N2O2C_{16}H_{24}N_2O_2 and a molecular weight of 276.37 g/mol. It features a cyclopentane ring in its structure. The primary applications of this compound lie in medicinal chemistry. Interaction studies focus on its binding affinity and activity at various receptor sites, particularly glutamate receptors. Research suggests that compounds with similar structures may exhibit selective agonistic or antagonistic properties toward specific receptor subtypes, making them valuable in drug development.

Potential Applications

  • Medicinal Chemistry The compound is primarily used in medicinal chemistry.
  • Neurotransmitter systems It has potential biological activities, particularly in relation to central nervous system receptors. Compounds of this class are often investigated for their effects on neurotransmitter systems, especially those involving glutamate receptors.
  • Synaptic Plasticity Research suggests that similar compounds may modulate synaptic plasticity.
  • Neurodegenerative Diseases and Cognitive Function It has implications in neurodegenerative diseases and cognitive function.
  • Drug Development Compounds with similar structures may exhibit selective agonistic or antagonistic properties toward specific receptor subtypes, making them valuable in drug development.

Structural Similarity
Several compounds share structural similarities with 1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentane-1-carboxylic acid.

Compound NameStructure FeaturesUnique Aspects
1-{2-Amino-1-[4-methylphenyl]ethyl}cyclopentane-1-carboxylic acidSimilar cyclopentane structure with a methyl groupPotentially different biological activity due to methyl substitution
1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentane-1-carboxylic acidContains dimethylamino groupMay enhance solubility and bioavailability
3-(4-isopropylphenyl)-3-amino-cyclopentanecarboxylic acidDifferent cycloalkane structureOffers insights into structure–activity relationships

Mechanism of Action

The mechanism of action of 1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The amino and dimethylamino groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially modulating their activity. The compound’s structure allows it to fit into binding sites of target molecules, influencing biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentane Carboxylic Acid Derivatives

Cyclopentane rings substituted with amino and carboxylic acid groups are common in bioactive molecules. Key analogs include:

1-Amino-1-cyclopentanecarboxylic acid (CAS 52-52-8)
  • Molecular Formula: C₆H₁₁NO₂
  • Molecular Weight : 129.15 g/mol
  • Melting Point : 320–322°C (decomposition)
  • Key Features: Simplest analog with amino and carboxylic acid groups directly attached to cyclopentane. Lacks aromatic substituents, resulting in lower molecular weight and higher polarity compared to the target compound .
cis-2-Amino-1-cyclopentanecarboxylic acid (CAS 37910-65-9)
  • Molecular Formula: C₆H₁₁NO₂
  • Molecular Weight : 129.15 g/mol
  • Melting Point : 218–220°C
  • The absence of aromatic groups limits lipophilicity relative to the target compound .

Aromatic-Substituted Cyclopentane Derivatives

1-[2-Amino-1-(4-hydroxyphenyl)ethyl]cyclopentane-1-carboxylic acid (CAS 2060033-40-9)
  • Molecular Formula: C₁₄H₁₉NO₃
  • Molecular Weight : 249.31 g/mol
  • Key Features: Structural similarity to the target compound but replaces the dimethylamino group with a hydroxyl group. The hydroxyl group increases polarity and hydrogen-bonding capacity, which may reduce membrane permeability compared to the dimethylamino analog .
Desvenlafaxine Succinate (CAS 386750-22-7)
  • Molecular Formula: C₁₆H₂₅NO₂·C₄H₆O₄·H₂O
  • Molecular Weight : 399.48 g/mol
  • The succinate salt and cyclohexanol group enhance solubility, suggesting that similar salt formulations could optimize the target compound’s bioavailability .

Complex Spiro and Heterocyclic Analogs

2'-Cyclohexyl-1'-oxo-1,4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic acid (CAS 1239843-15-2)
  • Molecular Formula: C₂₀H₂₅NO₃
  • Molecular Weight : 327.42 g/mol
  • Key Features: Incorporates a spirocyclic structure and isoquinoline ring. The bulky cyclohexyl group and fused aromatic system increase steric hindrance and reduce solubility compared to the target compound’s simpler cyclopentane-aryl design .

Key Research Findings

Cyclopentane derivatives with simpler substituents (e.g., CAS 52-52-8) exhibit higher melting points due to stronger intermolecular hydrogen bonding .

Synthetic Relevance: Reactions involving α-azido cyclopentanoate intermediates (, Scheme 66) suggest that the target compound’s aminoethyl side chain could be synthesized via Staudinger or reduction pathways .

Biological Activity

1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentane-1-carboxylic acid, commonly referred to as a cyclopentane derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, including a cyclopentane ring and a dimethylamino group, which may influence its interactions with biological targets.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C16H24N2O2
  • IUPAC Name : 1-{2-Amino-1-[4-(dimethylamino)phenyl]ethyl}cyclopentane-1-carboxylic acid

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the areas of anticancer and neuropharmacological effects. Below are detailed findings from various studies.

Anticancer Activity

A significant aspect of the biological activity of this compound is its potential as an anticancer agent. Studies have demonstrated that it can inhibit telomerase activity, which is crucial for cancer cell proliferation. For instance:

  • Inhibitory Activity : The compound has shown an IC50 value of approximately 8.17 μM against human telomerase, indicating strong inhibitory potential .
  • Antiproliferative Effects : In vitro assays on HepG2 cancer cell lines revealed an IC50 value of 6.5 μM, comparable to established chemotherapeutic agents like cisplatin .

Neuropharmacological Effects

The dimethylamino group suggests potential interactions with neurotransmitter systems. Preliminary studies indicate:

  • CNS Activity : The compound may exhibit properties akin to other psychoactive substances, warranting further investigation into its effects on neurotransmitter pathways and potential applications in treating neurological disorders.

The proposed mechanism of action for the anticancer activity involves the inhibition of telomerase, which is often upregulated in cancer cells. By targeting this enzyme, the compound may effectively limit the replicative capacity of cancer cells, leading to reduced tumor growth.

Case Studies and Research Findings

Several studies have been conducted to explore the biological activity of this compound:

StudyFocusKey Findings
AnticancerIC50 = 8.17 μM against telomerase; IC50 = 6.5 μM against HepG2 cells
Structural AnalysisDetailed molecular characterization supports biological activity claims
NeuropharmacologyPotential interactions with CNS pathways suggested but not yet fully explored

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